Methyl 5-aminopyrimidine-2-carboxylate chemical properties
Methyl 5-aminopyrimidine-2-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 5-aminopyrimidine-2-carboxylate is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The strategic placement of an amino group at the 5-position and a methyl carboxylate group at the 2-position provides two distinct points for chemical modification, making it a versatile synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of Methyl 5-aminopyrimidine-2-carboxylate are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 73418-88-9 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃O₂ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| IUPAC Name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Synonyms | 5-Amino-pyrimidine-2-carboxylic acid methyl ester, 5-Amino-2-methoxycarbonylpyrimidine | [2] |
| Appearance | Solid | |
| Boiling Point | 348.34 °C at 760 mmHg | [2] |
| Density | 1.32 g/cm³ | [2] |
| Flash Point | 164.47 °C | [2] |
| Refractive Index | 1.577 | [2] |
| Storage | Store at 4°C, protect from light |
Structure and Isomerism
It is crucial to distinguish Methyl 5-aminopyrimidine-2-carboxylate from its isomers, such as Methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8). The positioning of the functional groups dramatically influences the electronic properties and reactivity of the pyrimidine ring, which in turn affects its biological activity and utility as a synthetic intermediate.
Caption: Figure 1: 2D structure of the title compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
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A broad singlet corresponding to the two protons of the amino group (-NH₂), typically in the range of 4.0-6.0 ppm, whose chemical shift is dependent on solvent and concentration.
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A singlet for the two equivalent aromatic protons (H4 and H6) on the pyrimidine ring, anticipated in the aromatic region (δ 8.0-9.0 ppm).
-
A sharp singlet integrating to three protons from the methyl ester group (-OCH₃), expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR: The carbon NMR would display six signals corresponding to the unique carbon atoms in the molecule, including the ester carbonyl carbon (~165 ppm), four distinct pyrimidine ring carbons, and the methyl ester carbon (~52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands for related aminopyrimidine structures have been observed in specific regions[5][6][7][8].
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=N and C=C Stretching: Multiple bands in the 1550-1650 cm⁻¹ region are indicative of the pyrimidine ring vibrations.
-
C-O Stretching: A band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z 122) or the entire methoxycarbonyl group (-•COOCH₃, m/z 96).
Synthesis and Reactivity
Synthetic Pathways
While a specific, published protocol for the title compound is not detailed in the provided search results, general methods for synthesizing substituted aminopyrimidines can be adapted. A common strategy involves the cyclocondensation of a three-carbon precursor with a guanidine equivalent[9].
Caption: Figure 2: A generalized workflow for the synthesis of the target molecule.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example based on established chemical principles for pyrimidine synthesis[9][10].
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Step 1: Cyclocondensation: To a solution of sodium methoxide in methanol, add an appropriate 1,3-dicarbonyl compound substituted at the 2-position with a leaving group.
-
Step 2: Add guanidine nitrate to the mixture and reflux for 4-6 hours. Monitor the reaction by TLC.
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Step 3: Work-up: After cooling, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.
-
Step 4: Extraction: Partition the residue between ethyl acetate and water. Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Esterification & Functionalization: The resulting pyrimidine core would then undergo subsequent reactions to introduce the amino group at C5 and the methyl carboxylate at C2, if not already present from the starting materials.
-
Step 6: Purification: Purify the final product by column chromatography on silica gel or by recrystallization to yield Methyl 5-aminopyrimidine-2-carboxylate.
Reactivity Profile
The molecule's reactivity is dominated by its two functional groups.
Caption: Figure 3: Common reactions involving the amino and ester functional groups.
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Amino Group: The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions, allowing for the synthesis of a wide range of derivatives.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reacting with amines, or reduced to a primary alcohol (hydroxymethyl group). This versatility is key to its role as a building block in drug discovery.
Applications in Research and Development
The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[11] Methyl 5-aminopyrimidine-2-carboxylate serves as a valuable starting material for compounds targeting a variety of diseases.
-
Antibacterial Agents: The 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group for targeting bacterial enzymes.[12] Specifically, it is used to design inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria but absent in humans, making it a prime target for selective antibacterial drugs.[12]
-
Anticancer Research: Substituted aminopyrimidines are frequently explored as kinase inhibitors.[13] By modifying the amino and carboxylate positions, researchers can synthesize libraries of compounds to screen against targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often dysregulated in various cancers.[13]
-
Heterocyclic Synthesis: Beyond drug discovery, it is a key intermediate for creating more complex fused heterocyclic systems, which are of interest in materials science and agrochemicals.
Safety and Handling
Proper handling of Methyl 5-aminopyrimidine-2-carboxylate is essential to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous. The following GHS information is reported:
| Hazard Information | Code & Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338, P501 |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[14] For operations that may generate dust, use a NIOSH-approved respirator.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store at the recommended temperature of 4°C and protect from light to maintain product quality.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[14][15]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
References
-
METHYL 5-AMINOPYRIMIDINE-2-CARBOXYLATE Safety Data Sheets(SDS). lookchem. [Link]
-
Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866. PubChem. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
-
Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432. PubChem. [Link]
-
CAS RN 73418-88-9 | Methyl 5-aminopyrimidine-2-carboxylate. Molbase. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. Semantic Scholar. [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
- Preparation method of 2-amino pyrimidine.
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